molecular formula C21H17FN4O2S B12499158 1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine

1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine

Katalognummer: B12499158
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: NUVDAADQFUXINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a pyrazole ring, which is further substituted with diphenylamine groups. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine typically involves multiple steps, starting with the preparation of key intermediates One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine derivatives to form the pyrazole ringThe reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the diphenylamine groups enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Fluorobenzene-1-sulfonyl chloride
  • p-Fluorobenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine stands out due to its unique combination of a pyrazole ring and diphenylamine groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C21H17FN4O2S

Molekulargewicht

408.5 g/mol

IUPAC-Name

1-(4-fluorophenyl)sulfonyl-3-N,5-N-diphenylpyrazole-3,5-diamine

InChI

InChI=1S/C21H17FN4O2S/c22-16-11-13-19(14-12-16)29(27,28)26-21(24-18-9-5-2-6-10-18)15-20(25-26)23-17-7-3-1-4-8-17/h1-15,24H,(H,23,25)

InChI-Schlüssel

NUVDAADQFUXINE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.